5,7-Dibromobenzo[c]isothiazol-3-amine
Description
5,7-Dibromobenzo[c]isothiazol-3-amine is a brominated heterocyclic compound featuring a benzo[c]isothiazole core substituted with bromine atoms at positions 5 and 7 and an amine group at position 2. Notably, benzo[d]isoxazole derivatives differ in heteroatom arrangement (oxygen vs. sulfur) and ring fusion positions compared to benzo[c]isothiazole, impacting electronic properties and reactivity.
Properties
CAS No. |
14346-17-9 |
|---|---|
Molecular Formula |
C7H4Br2N2S |
Molecular Weight |
308 g/mol |
IUPAC Name |
5,7-dibromo-2,1-benzothiazol-3-amine |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,10H2 |
InChI Key |
BKBGECFJQWIQBW-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)Br |
Canonical SMILES |
C1=C(C=C(C2=NSC(=C21)N)Br)Br |
Synonyms |
3-Amino-5,7-dibromo-2,1-benzisothiazole |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromobenzo[c]isothiazol-3-amine typically involves the bromination of 2,1-benzothiazol-3-amine. One common method is the reaction of 2,1-benzothiazol-3-amine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromobenzo[c]isothiazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like lithium aluminum hydride or sodium borohydride, are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are frequently employed.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazoles with various functional groups.
Oxidation and Reduction: Products include sulfoxides, sulfones, and reduced amines or thiols.
Coupling Reactions: Products include more complex benzothiazole derivatives with extended conjugation or additional functional groups.
Scientific Research Applications
5,7-Dibromobenzo[c]isothiazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5,7-Dibromobenzo[c]isothiazol-3-amine involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or interfere with cellular processes by interacting with DNA or proteins. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
5,7-Dichlorobenzo[d]isoxazol-3-amine (CAS: 16263-60-8)
- Structure : Dichloro substitution at positions 5 and 7 on a benzo[d]isoxazole core.
- Molecular Formula : C₇H₄Cl₂N₂O.
- Molecular Weight : ~219.03 g/mol (estimated).
- Key Differences :
6-Bromo-3-chlorobenzo[d]isoxazole
- Structure : Bromine at position 6 and chlorine at position 3.
Heterocyclic Core Variants
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole
- Structure : Bromine at position 2 on a fused imidazo-thiadiazole system.
- Reactivity : Bromine substitution at position 2 facilitates nucleophilic displacement by secondary amines, a feature useful in medicinal chemistry .
- Contrast : The fused thiadiazole-imidazole system offers distinct electronic properties compared to benzoisothiazoles, influencing binding affinity in biological targets.
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
- Structure : Bromophenyl-benzoxazole hybrid with an oxadiazole-amine side chain.
- Applications : Demonstrates antimicrobial activity, with IR and NMR data confirming structural integrity (C-Br stretch at 530 cm⁻¹, NH peak at 9.53 ppm) .
- Comparison : The extended π-system and additional oxadiazole moiety enhance biological activity but reduce synthetic accessibility compared to simpler dibromobenzoheterocycles.
Physical and Chemical Properties
Critical Analysis of Evidence Limitations
- Structural Ambiguities : The provided evidence predominantly discusses benzo[d]isoxazole derivatives (oxygen-based heterocycle) rather than benzo[c]isothiazole (sulfur-based). This discrepancy underscores the need for caution when extrapolating data .
- Data Gaps : Key parameters such as melting points, solubility, and detailed hazard information (e.g., UN numbers) are unavailable for most compounds, complicating industrial-scale applications .
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